Ethacizine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

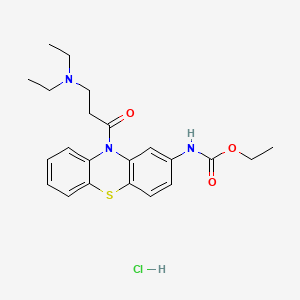

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNXQKLWIQHSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206149 | |

| Record name | Ethacizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57530-40-2 | |

| Record name | Ethacizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057530402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260059T81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethacizine Hydrochloride: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the Class Ic antiarrhythmic agent, ethacizine hydrochloride, and voltage-gated sodium channels (Nav). The content herein is curated for professionals in the fields of pharmacology, cardiology, and drug development, offering a detailed perspective on the electrophysiological consequences of this interaction.

Introduction: Classification and Therapeutic Context

This compound is a potent antiarrhythmic agent, classified under the Vaughan Williams Class Ic system.[1][2][3] Drugs in this category are distinguished by their strong blockade of the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal cardiomyocytes.[4] This primary mechanism of action leads to a significant slowing of impulse conduction velocity in the atria, ventricles, and His-Purkinje system, forming the basis of its therapeutic efficacy in managing ventricular and supraventricular arrhythmias.[1][2]

Core Mechanism of Action on Sodium Channels

The antiarrhythmic effects of ethacizine are rooted in its state- and use-dependent blockade of voltage-gated sodium channels. This means the drug's affinity for the channel is dynamic, changing with the conformational state of the channel and the frequency of its activation.

State-Dependent Blockade

Voltage-gated sodium channels cycle through three primary conformational states: resting, open, and inactivated.[4] Ethacizine exhibits a pronounced affinity for the open state of the sodium channel.[5] This is a key characteristic of its mechanism. It binds to the channel pore during depolarization when the channel is activated, physically occluding the pathway for sodium ions. This inhibition of the fast sodium current (INa) directly reduces the rate and amplitude of Phase 0 of the action potential.[1] Unlike some other antiarrhythmics, ethacizine shows negligible "rest block," indicating a low affinity for the channel in its resting state.[5]

Use-Dependent Blockade

The preferential binding to the open state leads to the phenomenon of use-dependence (also known as frequency-dependence).[3] At faster heart rates (tachycardia), sodium channels open more frequently, providing more opportunities for ethacizine to bind and exert its blocking effect.[3] This results in a more pronounced blockade and greater slowing of conduction at higher stimulation frequencies.[6] This property makes ethacizine particularly effective at suppressing tachyarrhythmias while having a lesser effect at normal heart rates. Studies on single rat ventricular cells have demonstrated that increasing stimulation frequency from 1 Hz to 4 Hz in the presence of ethacizine significantly enhances the blocking effect.[6]

Quantitative Effects on Sodium Channel Gating

Electrophysiological studies have quantified the impact of ethacizine on the gating properties of single sodium channels. The data presented below is derived from cell-attached patch-clamp experiments on adult rat ventricular cells.

| Parameter | Condition | Control (1 Hz vs 4 Hz) | Ethacizine (5 µM) (1 Hz vs 4 Hz) | Reference |

| Peak Open Probability | Comparison at different frequencies | No significant difference | Significant decrease at 4 Hz compared to 1 Hz | [6] |

| First Latency | Comparison at different frequencies | No significant difference | Significant increase at 4 Hz compared to 1 Hz | [6] |

| Fraction of Null Sweeps | Comparison at different frequencies | No significant difference | Increase at 4 Hz compared to 1 Hz | [6] |

| Mean Open Time | Comparison at different frequencies | No significant difference | Unchanged | [6] |

| Single Channel Current Amplitude | Comparison at different frequencies | No significant difference | Unchanged | [6] |

These findings support a model where ethacizine causes a complete, all-or-none block of individual channels rather than reducing their conductance.[6] The increase in null sweeps (failures of the channel to open upon depolarization) and the longer latency to first opening at higher frequencies are characteristic of its use-dependent blocking action.[6]

Experimental Protocols: Patch-Clamp Electrophysiology

The investigation of ethacizine's effects on sodium channels predominantly relies on the patch-clamp technique, which allows for high-resolution recording of ion channel activity.

Cell Preparation

-

Model System: Single adult rat ventricular cardiomyocytes or cardiac Purkinje cells are commonly used.[5][6]

-

Isolation: Cells are typically isolated via enzymatic digestion, often using a combination of collagenase and protease, to obtain a suspension of single, viable myocytes.

Electrophysiological Recording

-

Technique: The cell-attached or whole-cell patch-clamp configuration is employed.[6][7] The cell-attached mode is ideal for studying the kinetics of single channels without disrupting the intracellular environment, while the whole-cell mode allows for the recording of the total sodium current across the entire cell membrane.[8][9]

-

Equipment: A standard patch-clamp rig is required, including a microscope, micromanipulator, patch-clamp amplifier, and a data acquisition system.[10] An anti-vibration table is critical to ensure stable recordings.[9]

Solutions

-

Extracellular (Bath) Solution (Typical Composition in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.[11]

-

Intracellular (Pipette) Solution (Typical Composition in mM): 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium (Cs+) and fluoride (F-) are used to block potassium and calcium currents, respectively, to isolate the sodium current.[11]

-

Ethacizine Application: this compound is dissolved in the extracellular solution to achieve the desired final concentration (e.g., 5 µM).[6]

Voltage-Clamp Protocols

To investigate use-dependence, a series of depolarizing voltage pulses are applied from a holding potential (e.g., -100 mV) to a test potential (e.g., -30 mV). The frequency of these pulses is varied (e.g., 1 Hz and 4 Hz) to assess the drug's effect at different rates of stimulation.[6]

Conclusion and Implications for Drug Development

This compound is a potent sodium channel blocker whose efficacy is defined by its state- and use-dependent properties. It preferentially binds to the open state of the channel, leading to a more significant antiarrhythmic effect at the higher heart rates characteristic of tachyarrhythmias. This mechanism, which results in a rate-dependent slowing of cardiac conduction, has been quantitatively characterized through single-channel electrophysiology. A thorough understanding of these kinetic interactions—how quickly the drug binds to and unbinds from its target in different channel states—is critical for the development of safer and more effective antiarrhythmic therapies. The detailed experimental protocols outlined provide a framework for the continued investigation of ethacizine and the preclinical evaluation of novel sodium channel-modulating compounds.

References

- 1. What is the mechanism of Ethacizine? [synapse.patsnap.com]

- 2. This compound (Ethacizin) | Antiarrhythmic Agent | DC Chemicals [dcchemicals.com]

- 3. This compound | 57530-40-2 | Benchchem [benchchem.com]

- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 5. State dependence of ethacizin and ethmozin block of sodium current in voltage clamped and internally perfused cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Patch Clamp Protocol [labome.com]

- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurity Profile of Ethacizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Ethacizine hydrochloride, a class Ic antiarrhythmic agent. It further details the impurity profile of the active pharmaceutical ingredient (API), offering insights into potential process-related and degradation impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of this compound.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the formation of an intermediate, Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate, followed by a nucleophilic substitution reaction and subsequent conversion to its hydrochloride salt for enhanced solubility and stability.[1][2] An industrial-scale synthesis has been optimized to achieve yield consistency in the range of 82-85%.[1]

Synthesis of the Starting Material: Phenothiazine-2-ethylcarbamate

While detailed experimental protocols for the synthesis of the starting material, Phenothiazine-2-ethylcarbamate, are not extensively available in the public domain, it is understood to be derived from phenothiazine.

Step 1: Amide Formation - Synthesis of Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

The first key step in the synthesis of Ethacizine is the acylation of Phenothiazine-2-ethylcarbamate with 3-Chloropropionyl chloride.[2] This reaction results in the formation of the intermediate, Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.[1]

Experimental Protocol:

-

Reactants: Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.[2]

-

Solvent: Anhydrous dichloromethane or toluene.[2]

-

Temperature: The reaction is initiated at a controlled temperature, often starting at 0–5°C.[2] In some described procedures for a similar compound, the reaction is conducted at the boiling point of the solvent.

-

Reaction Conditions: The reaction is an acylation to form an amide bond.[2]

-

Purification: The resulting intermediate is purified using standard techniques such as recrystallization or chromatography.[3]

Step 2: Nucleophilic Substitution - Synthesis of Ethacizine Free Base

The second step involves a nucleophilic substitution reaction where the intermediate, Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate, is reacted with diethylamine.[2] In this SN2 reaction, the diethylamine displaces the chloride atom on the propionyl side chain to form the Ethacizine free base.[2]

Experimental Protocol:

-

Reactants: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate and diethylamine.[2]

-

Reaction Conditions: The reaction is a nucleophilic substitution (SN2).[2] To accelerate the process for a similar synthesis, the reaction mixture is heated to a temperature of 60-120°C.

-

Purification: The final Ethacizine free base is typically purified through recrystallization.[2]

Step 3: Hydrochloride Salt Formation

To enhance water solubility and stability, the Ethacizine free base is converted to its hydrochloride salt.[2]

Experimental Protocol:

-

Procedure: The purified Ethacizine free base is dissolved in an appropriate solvent and treated with hydrogen chloride.[2]

Below is a diagram illustrating the synthesis pathway of this compound.

Caption: Synthesis Pathway of this compound.

Impurity Profile of this compound

Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities in Ethacizine can arise from the synthesis process or degradation.

Process-Related Impurities

These impurities are substances that are formed during the manufacturing process.

-

Mono-Desethyl Ethacizine: This is a primary impurity that arises from the partial de-ethylation during the synthesis.

-

Unreacted Starting Materials: Trace amounts of Phenothiazine-2-ethylcarbamate may remain in the final product.[2]

-

Over-alkylated Byproducts: These can also form during the synthesis process.[2]

-

Ethyl phenothiazine-2-carbamate sulphoxide: This has been identified as a key impurity.[2]

Degradation Products

Ethacizine can degrade under certain conditions, leading to the formation of impurities.

-

Oxidation Products: The sulfur atom in the phenothiazine ring can be oxidized to form the corresponding sulfoxide.[2]

-

Hydrolysis Products: The N-10 amide bond can undergo hydrolysis.

-

Metabolic Byproducts: In biological systems, Ethacizine is metabolized through pathways including N-de-ethylation, sulphoxidation, and N-10 amide hydrolysis.[2]

Table 1: Summary of Known and Potential Impurities of this compound

| Impurity Name | Type | Origin |

| Mono-Desethyl Ethacizine | Process-Related | Partial de-ethylation during synthesis |

| Phenothiazine-2-ethylcarbamate | Process-Related | Unreacted starting material |

| Over-alkylated Byproducts | Process-Related | Side reactions during synthesis |

| Ethyl phenothiazine-2-carbamate sulphoxide | Process-Related/Degradation | Oxidation of starting material or impurity |

| Ethacizine Sulfoxide | Degradation | Oxidation of the phenothiazine sulfur atom |

| N-10 Amide Hydrolysis Product | Degradation | Cleavage of the amide bond at position 10 |

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the purification and quality control of this compound, with typical purity levels exceeding 98%.[1]

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the separation and quantification of Ethacizine and its impurities.

Illustrative HPLC Method Parameters:

While a specific validated method for Ethacizine impurity profiling is not publicly detailed, a general approach for related compounds would involve:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection is typically employed.

-

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed.[4][5] This involves subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products and demonstrate that the method can separate them from the main peak and from each other.[4][5][6]

The following diagram illustrates a general workflow for the analytical characterization and impurity profiling of this compound.

Caption: Workflow for Impurity Profiling.

Conclusion

This technical guide has detailed the synthetic pathway of this compound and provided a comprehensive overview of its impurity profile. A thorough understanding of the synthesis process and potential impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. The implementation of robust analytical methods, such as stability-indicating HPLC, is essential for the accurate identification and quantification of these impurities, thereby enabling effective process control and regulatory compliance. Further research into detailed reaction kinetics and the development of highly specific analytical standards for all potential impurities will continue to enhance the manufacturing and quality control of this compound.

References

Ethacizine hydrochloride molecular formula and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Ethacizine hydrochloride is a Class Ic antiarrhythmic agent, belonging to the phenothiazine group of compounds.[1] It is utilized in the management of severe and refractory ventricular and supraventricular arrhythmias.[2]

| Property | Data | Reference(s) |

| Molecular Formula | C22H28ClN3O3S | [3] |

| Molecular Weight | 449.99 g/mol | [3] |

| IUPAC Name | ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride | [3] |

| CAS Number | 57530-40-2 | [3] |

| Appearance | White or slightly yellowish crystalline powder | |

| Solubility | Soluble in water, sparingly soluble in ethanol | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in various studies.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~40% | [1][2] |

| Protein Binding | ~90% | [2] |

| Time to Maximum Plasma Concentration (Tmax) | 110-120 minutes | [4] |

| Mean Maximum Plasma Concentration (Cmax) | 354 ± 77 ng/mL | [4] |

| Minimum Therapeutic Plasma Concentration | 29-101 ng/mL (mean 73 ± 27 ng/mL) | [4] |

| Elimination Half-Life | 2.5 hours | [2] |

| Metabolism | Extensive hepatic metabolism via Cytochrome P450 enzymes (CYP3A4 and CYP2D6) | [1] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the potent blockade of fast sodium channels (Nav1.5) in the cardiac myocytes.[1] This action falls under the Vaughan Williams classification of Class Ic antiarrhythmic drugs.[1]

The blockade of sodium channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in the maximum rate of rise of the action potential (Vmax).[5][6] This results in slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Ethacizine has minimal effect on the duration of the action potential and the effective refractory period.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process:[2]

Step 1: Amide Formation

-

Reactants: Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.

-

Procedure: The two reactants are combined in an appropriate solvent and stirred, leading to an amide formation reaction.

-

Product: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.

Step 2: Nucleophilic Substitution

-

Reactants: The intermediate product from Step 1 and Diethylamine.

-

Procedure: The intermediate is reacted with diethylamine. The diethylamine acts as a nucleophile, displacing the chlorine atom.

-

Product: Ethacizine (free base).

Step 3: Salt Formation

-

Reactant: Ethacizine (free base).

-

Procedure: The free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which enhances water solubility and stability.[1]

-

Final Product: this compound.

Quality Control and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the quality control and quantitative determination of this compound in pharmaceutical preparations and biological fluids.[1]

Example HPLC Method Parameters:

| Parameter | Specification |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of aqueous buffer and an organic solvent (e.g., acetonitrile) |

| Detection | UV Spectrophotometry at 267 nm |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

In Vivo Electrophysiological Assessment of Antiarrhythmic Efficacy

Programmed Electrical Stimulation (PES) in an animal model (e.g., canine or rodent) is a common method to assess the antiarrhythmic efficacy of drugs like Ethacizine.[7]

General Protocol Outline:

-

Animal Preparation: The animal is anesthetized, and surface ECG leads are placed for monitoring. A catheter is inserted, typically via the jugular or femoral vein, and advanced to the right ventricle under fluoroscopic or electrocardiographic guidance.

-

Baseline Electrophysiological Study: A baseline PES protocol is performed to induce ventricular tachycardia (VT). This typically involves delivering a series of paced beats (drive train) followed by one or more premature extrastimuli.

-

Drug Administration: this compound is administered intravenously at a specified dose (e.g., 0.6-0.7 mg/kg).[7]

-

Post-Drug Electrophysiological Study: After a sufficient time for the drug to take effect, the PES protocol is repeated to determine if the drug prevents the induction of VT.

-

Data Analysis: Intracardiac electrograms and surface ECGs are recorded and analyzed to measure parameters such as refractory periods, conduction times (e.g., PQ and QRS intervals), and the inducibility of arrhythmias.[4]

Drug Interaction Studies

The potential for drug-drug interactions with this compound should be considered, particularly with agents that are also metabolized by or inhibit/induce CYP3A4 and CYP2D6 enzymes.[1] Co-administration with other antiarrhythmic drugs or drugs that affect cardiac conduction can lead to additive electrophysiological effects.[8]

In Vitro and In Vivo Study Considerations:

-

In Vitro: Utilize human liver microsomes or recombinant CYP enzymes to assess the inhibitory or inductive potential of Ethacizine on major P450 isoforms.

-

In Vivo: Conduct clinical studies in healthy volunteers or patient populations, co-administering Ethacizine with known inhibitors or inducers of CYP3A4 and CYP2D6 to evaluate changes in pharmacokinetic parameters.[9][10]

This technical guide provides a comprehensive overview of this compound for research and drug development professionals. The information presented is based on available scientific literature and should be used as a foundation for further investigation.

References

- 1. This compound | 57530-40-2 | Benchchem [benchchem.com]

- 2. Ethacizine - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 57530-40-2 [smolecule.com]

- 4. Ethacizin: a new efficacious Soviet antiarrhythmic drug of the phenothiazine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination ethacizin and ethmozin treatment of resistant ventricular ectopy: theoretical, experimental, and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Ethacizine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacizine is a Class Ic antiarrhythmic agent with a notable history of development, primarily within the Soviet Union and later in Russia and other CIS countries.[1] As a phenothiazine derivative, it shares structural similarities with other drugs in its class but possesses a unique pharmacological profile characterized by potent sodium channel blockade. This technical guide provides a comprehensive overview of the historical development of Ethacizine, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and pharmacokinetic properties. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visually represented to facilitate a deeper understanding of this antiarrhythmic drug.

Discovery and Synthesis

The development of Ethacizine (ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate) emerged from research focused on the antiarrhythmic properties of phenothiazine derivatives.[1] The synthesis of Ethacizine involves a two-step process:

-

Amide Formation: The initial step is the reaction between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.

-

Nucleophilic Substitution: The intermediate product then undergoes nucleophilic substitution with diethylamine to yield Ethacizine.[1]

Mechanism of Action

Ethacizine is classified as a Class Ic antiarrhythmic drug, indicating its primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiac myocytes.[2] This action has several key electrophysiological consequences:

-

Decreased Rate of Depolarization: By blocking sodium influx during Phase 0 of the cardiac action potential, Ethacizine significantly slows the rate of depolarization (Vmax).

-

Slowed Conduction Velocity: The reduced rate of depolarization leads to a slowing of impulse conduction through the atria, ventricles, and His-Purkinje system.

-

Use-Dependent Block: The blocking effect of Ethacizine is more pronounced at faster heart rates, a characteristic known as use-dependence. This is because the drug binds more readily to sodium channels in their open and inactivated states, which occur more frequently during tachyarrhythmias.[2]

-

Minimal Effect on Repolarization: Unlike some other antiarrhythmic agents, Ethacizine has a minimal effect on the duration of the action potential and the effective refractory period.

In addition to its primary sodium channel blocking activity, some studies suggest that Ethacizine may also exhibit a minor calcium channel blocking effect, particularly at higher concentrations.[3]

Preclinical Studies

Preclinical investigations of Ethacizine in various animal models were crucial in elucidating its electrophysiological properties and antiarrhythmic potential.

Experimental Protocol: In Vitro Electrophysiological Studies in Canine Ventricular Muscle

A common preclinical model involved the use of canine ventricular muscle to assess the effects of Ethacizine on cardiac action potentials.

Summary of Preclinical Electrophysiological Effects

| Parameter | Effect of Ethacizine | Reference |

| Maximum Rate of Depolarization (Vmax) | Significant, concentration-dependent depression | [4] |

| Resting Membrane Potential | Depolarization at higher concentrations (e.g., 10-5 M) | [4] |

| Action Potential Duration (APD) | No significant effect | [4] |

| Effective Refractory Period (ERP) | No significant effect | [4] |

| Use-Dependent Block of Vmax | Present, with a slow recovery time constant | [4] |

Clinical Trials

Clinical investigations of Ethacizine have primarily been conducted in Russia and other Eastern European countries, focusing on its efficacy and safety in patients with various cardiac arrhythmias.

Experimental Protocol: Assessment of Antiarrhythmic Efficacy using Holter Monitoring

A common clinical trial design to evaluate the efficacy of Ethacizine involved ambulatory ECG (Holter) monitoring.

Efficacy in Ventricular Arrhythmias

| Study | Number of Patients | Dosage | Key Findings | Reference |

| Shugushev et al. (1986) | 48 (refractory) & 46 (responsive) | Not specified | Effective in 63% of refractory patients and 100% of responsive patients. | [5] |

| Unspecified Soviet Trial | 82 | Acute: 50, 100, 150 mg; Maintenance: 150-300 mg/day | Reduced total VPBs from 17,263/24h to 3,458/24h (p<0.001); Suppressed couplets and VT runs by 90% in 94% and 96% of patients, respectively. | [6] |

| Gorshkov et al. (1991) | 38 (with CHD) | Not specified | Found to be effective in arrhythmia with small changes in hemodynamics. | [7] |

| Smetnev et al. (1988) | 33 | Not specified | Comparative study with allapinin and mexitil, demonstrated efficacy. | [8] |

| Unspecified Trial | 68 | Not specified | Corrected ventricular extrasystole in 84.6% of patients. | [9] |

Efficacy in Supraventricular Arrhythmias

| Study | Number of Patients | Dosage | Key Findings | Reference |

| Lukoshiavichiute & Gedrimene (1988) | 17 (2 spontaneous, 15 induced) | 50-100 mg IV | Effective in 18 of 19 cases (94.7%) of supraventricular tachycardia. | [10] |

| Unspecified Trial | Not specified | 0.5 mg/kg | Controlled paroxysmal atrioventricular nodal tachycardia in all patients; prevented provocation in 87% with oral administration. | [11] |

| Unspecified Trial | Not specified | 50 mg IV (10 mg/min) | Effective in 100% of paroxysms of supraventricular tachycardia and 59.5% of atrial fibrillation paroxysms. | [12] |

Pharmacokinetics

The pharmacokinetic profile of Ethacizine has been characterized in several studies.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~40% | [1] |

| Protein Binding | 90% | [1] |

| Metabolism | Extensive hepatic | [1] |

| Elimination Half-life | 2.5 hours | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 110-120 minutes | [6] |

| Maximum Plasma Concentration (Cmax) | 300-447 ng/ml (mean 354 ± 77 ng/ml) | [6] |

| Minimum Therapeutic Plasma Concentration | 29-101 ng/ml (mean 73 ± 27 ng/ml) | [6] |

| Volume of Distribution and Clearance | Significantly different in patients with myocardial infarction. | [13] |

Safety and Tolerability

Ethacizine is generally reported to be well-tolerated.[6] However, like other Class Ic antiarrhythmic agents, it carries a risk of proarrhythmic effects, particularly in patients with structural heart disease.

Reported Adverse Effects:

-

Cardiovascular:

-

Other:

-

Side effects were reported in 20% of elderly patients in one study.[14]

-

Conclusion

Ethacizine represents a significant development in the field of antiarrhythmic therapy, originating from research in the Soviet Union. Its potent, use-dependent sodium channel blockade provides a clear mechanism for its efficacy in a range of ventricular and supraventricular arrhythmias. While its use has been largely confined to specific geographic regions, the available data from preclinical and clinical studies provide valuable insights into its pharmacological profile. This technical guide has summarized the key milestones in its development, offering a detailed resource for researchers and clinicians interested in the historical and scientific context of this antiarrhythmic agent. Further research, particularly large-scale, randomized controlled trials conforming to modern standards, would be beneficial to fully elucidate its place in contemporary arrhythmia management.

References

- 1. Ethacizine - Wikipedia [en.wikipedia.org]

- 2. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin [pubmed.ncbi.nlm.nih.gov]

- 3. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effectiveness of ethacizin in ventricular arrhythmias refractory to prior anti-arrhythmia drug therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethacizin: a new efficacious Soviet antiarrhythmic drug of the phenothiazine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of ethacizine on the heart conduction system and the indicators of central hemodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Study of the comparative anti-arrhythmic effectiveness of allapinin, ethacizine and mexitil in patients with ventricular disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparative study of the effectiveness of Bonnecor and ethacizine in various disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Clinical effectiveness of ethacizine in the treatment of supraventricular paroxysmal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Mechanism of action and the effectiveness of ethacizin in patients with paroxysmal atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Clinical effectiveness of ethacizine in various methods of intravenous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic characteristics of ethacizine in patients with disorders of heart rhythm | Semantic Scholar [semanticscholar.org]

- 14. [Anti-arrhythmic effectiveness and hemodynamic effect of ethacizine in middle-aged and elderly patients with ischemic heart disease and extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethacizine Hydrochloride vs. Moricizine: A Foundational Analysis for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the foundational differences between two phenothiazine-derived antiarrhythmic agents: ethacizine hydrochloride and moricizine. Tailored for researchers, scientists, and drug development professionals, this document delves into their core chemical, mechanistic, and pharmacokinetic distinctions, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a deeper understanding of these two class I antiarrhythmic drugs.

Core Chemical and Mechanistic Differences

Ethacizine and moricizine, while both derivatives of a phenothiazine core structure, exhibit significant differences in their chemical substitutions, which in turn dictates their potency and electrophysiological effects. Ethacizine is classified as a Class Ic antiarrhythmic agent, whereas moricizine's classification is less precise, showing properties of Class Ia, Ib, and Ic agents.[1][2]

This compound is characterized by a diethylamino propanoyl group at the 10th position and an ethyl carbamate group at the 2nd position of the phenothiazine ring.[3] This specific structure confers a potent and long-lasting blockade of the fast sodium channels (INa) in cardiac myocytes.[1][4][5] This strong, state- and use-dependent blockade markedly slows the upstroke of the cardiac action potential (Phase 0), leading to a significant decrease in conduction velocity in the atria, ventricles, and His-Purkinje system with minimal effect on the action potential duration.[1][4]

Moricizine , on the other hand, features a morpholinopropionyl group at the 10th position and an ethyl carbamate group at the 2nd position.[6] Its effect on the sodium channel is considered to be of moderate intensity, resembling Class Ia agents in its binding affinity.[7][8] Unlike typical Class Ic agents, moricizine shortens the action potential duration and the effective refractory period in ventricular tissue.[7][9]

A key distinction lies in their potency, with early research indicating that ethacizine possesses a more potent and longer-lasting antiarrhythmic effect compared to moricizine.[1] Furthermore, studies have shown that ethacizine exhibits a more pronounced effect on receptors of potential-operated calcium channels than moricizine.[8]

Comparative Data Summary

To facilitate a clear comparison, the following tables summarize the available quantitative data for ethacizine and moricizine.

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Moricizine |

| Bioavailability | ~40%[1][3] | ~38%[2] |

| Protein Binding | ~90%[1] | ~95%[7][10][11] |

| Metabolism | Extensive hepatic first-pass metabolism[1][4] | Extensive hepatic first-pass metabolism[7][10][11][12] |

| Elimination Half-life | 2.5 hours[3] | 2 to 6 hours[10][11] |

| Active Metabolites | Yes[1] | Yes, at least two pharmacologically active metabolites[13] |

Table 2: Electrophysiological Effects

| Parameter | This compound | Moricizine |

| Vaughan Williams Class | Ic[1][14] | I (with properties of Ia, Ib, and Ic)[2] |

| Effect on Vmax of Phase 0 | Marked decrease[1] | Moderate decrease[9] |

| Effect on Action Potential Duration | Minimal effect[1][4] | Shortens[7][9] |

| Effect on QRS Duration | Significant prolongation[4] | Prolongation[7] |

| Effect on QT Interval | Minimal effect[4] | Usually unchanged due to JT interval shortening[7] |

Table 3: Clinical Efficacy and Side Effects

| Parameter | This compound | Moricizine |

| Ventricular Arrhythmia Suppression | High efficacy in reducing ventricular premature beats (VPBs) and suppressing ventricular tachycardia (VT) runs.[11] | Suppresses frequent ventricular premature depolarizations and nonsustained VT in 60-70% of patients; suppresses induced VT in 15-25% of patients.[7][15] |

| Common Side Effects | Dizziness, headache, visual disturbances, gastrointestinal issues.[16] | Dizziness, nausea, headache, fatigue, palpitations.[17] |

| Proarrhythmic Effects | Potential for proarrhythmia, particularly in patients with structural heart disease.[4] | Proarrhythmic effects observed, especially in patients with a history of sustained ventricular tachyarrhythmias.[18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize and compare antiarrhythmic drugs like ethacizine and moricizine.

In Vitro Electrophysiological Study on Cardiac Myocytes

Objective: To determine the effects of the drug on the cardiac action potential and ion channel currents.

Methodology:

-

Cell Isolation: Isolate individual ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion.

-

Patch-Clamp Technique: Utilize the whole-cell patch-clamp technique to record action potentials and specific ion currents (e.g., INa, ICa, IK).

-

Drug Application: Perfuse the isolated myocytes with a control solution, followed by solutions containing increasing concentrations of the test compound (ethacizine or moricizine).

-

Data Acquisition: Record changes in action potential parameters (e.g., Vmax of phase 0, action potential duration at 50% and 90% repolarization) and ion channel kinetics (e.g., peak current amplitude, inactivation time constant).

-

Analysis: Analyze the dose-dependent effects of the drug on these parameters to determine its mechanism of action and potency (e.g., IC50 for channel blockade).

In Vivo Electrophysiological Study in an Animal Model

Objective: To assess the drug's effects on cardiac conduction and refractoriness in a whole-animal model.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., dog, pig) and introduce multipolar electrode catheters into the heart via peripheral veins.

-

Baseline Measurements: Record baseline intracardiac electrograms, including sinus node recovery time (SNRT), atrioventricular (AV) conduction intervals (AH and HV intervals), and atrial and ventricular effective refractory periods (AERP and VERP).

-

Drug Administration: Administer the test compound intravenously at escalating doses.

-

Post-Drug Measurements: Repeat the electrophysiological measurements at each dose level.

-

Arrhythmia Induction: Programmed electrical stimulation can be used to attempt to induce arrhythmias (e.g., ventricular tachycardia) before and after drug administration to assess antiarrhythmic efficacy.

-

Analysis: Compare the pre- and post-drug electrophysiological parameters to determine the drug's in vivo effects on cardiac conduction and refractoriness.

Randomized Controlled Clinical Trial for Arrhythmia Suppression

Objective: To evaluate the efficacy and safety of the drug in patients with specific cardiac arrhythmias.

Methodology:

-

Patient Selection: Recruit patients with a documented history of the target arrhythmia (e.g., frequent premature ventricular contractions, nonsustained ventricular tachycardia) based on specific inclusion and exclusion criteria.

-

Study Design: Employ a randomized, double-blind, placebo-controlled, crossover or parallel-group design.

-

Treatment Protocol: Randomly assign patients to receive either the test drug or a placebo for a defined treatment period. In a crossover design, patients will switch treatments after a washout period.

-

Efficacy Assessment: Monitor arrhythmia frequency using 24-hour Holter monitoring at baseline and at the end of each treatment period. The primary endpoint is typically the percentage reduction in arrhythmia frequency.

-

Safety Assessment: Monitor adverse events, electrocardiogram (ECG) parameters (e.g., QRS duration, QT interval), and laboratory values throughout the study.

-

Statistical Analysis: Use appropriate statistical methods to compare the efficacy and safety of the drug to the placebo.

Visualizing a Key Signaling Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the primary signaling pathway affected by Class Ic antiarrhythmics and typical experimental workflows.

Caption: Mechanism of action of Ethacizine as a Class Ic antiarrhythmic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Electrophysiologic evaluation of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. The cardiac sodium channel: gating function and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethmozine (moricizine HCl) therapy for complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of moracizine and ethacizine on receptors of potential-operated calcium channels and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac electrophysiologic effects of moricizine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Class IC Antiarrhythmics Mnemonic for USMLE [pixorize.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ccjm.org [ccjm.org]

- 16. What are the side effects of Ethacizine? [synapse.patsnap.com]

- 17. cdn.mdedge.com [cdn.mdedge.com]

- 18. drugs.com [drugs.com]

An In-depth Technical Guide to the Biotransformation and Metabolic Pathways of Ethacizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation and metabolic pathways of the Class Ic antiarrhythmic agent, Ethacizine hydrochloride. The information is compiled from peer-reviewed literature and is intended to support research, development, and clinical understanding of this compound.

Executive Summary

This compound undergoes extensive hepatic metabolism, resulting in a relatively low oral bioavailability of approximately 40%.[1][2] The primary metabolic transformations are Phase I reactions, including N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, and aromatic hydroxylation, followed by Phase II conjugation reactions.[3][4][5] The cytochrome P450 (CYP) enzyme system is the principal catalyst for the Phase I metabolism of Ethacizine, with CYP3A4 and CYP2D6 playing crucial roles in its N-dealkylation and aromatic hydroxylation, respectively.[5] The resulting metabolites are then conjugated to enhance their water solubility and facilitate their excretion from the body, which occurs through both renal and fecal routes.[1][5]

Pharmacokinetic Profile

A summary of the key pharmacokinetic parameters for this compound is presented in Table 1.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~40% | [1][2] |

| Protein Binding | ~90% | [2] |

| Metabolism | Extensive Hepatic | [2] |

| Elimination Half-Life | ~2.5 hours | [1][2] |

| Excretion Routes | Renal (~40%), Fecal (~50%) | [1] |

Metabolic Pathways

The biotransformation of this compound is a multi-step process involving several key enzymatic reactions. The major identified pathways are detailed below.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the Ethacizine molecule, preparing it for Phase II conjugation.

-

N-De-ethylation: This process involves the removal of one or both ethyl groups from the diethylamino side chain.[3][5] This reaction is primarily catalyzed by the CYP3A4 isoenzyme.[5] The resulting metabolites are mono-desethyl ethacizine and di-desethyl ethacizine.[1]

-

Sulphoxidation: The sulfur atom within the phenothiazine ring is oxidized to form a sulfoxide derivative.[3][5]

-

N-10 Amide Hydrolysis: The amide bond at the N-10 position of the phenothiazine ring can be cleaved through hydrolysis.[3][5]

-

Aromatic Hydroxylation: A hydroxyl group is added to the aromatic phenothiazine ring system.[3][5] This reaction is predominantly mediated by the CYP2D6 isoenzyme.[5]

Phase II Metabolism

Following Phase I transformations, particularly aromatic hydroxylation, the metabolites of Ethacizine undergo Phase II conjugation reactions.[3][5] These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, to the metabolite. This process significantly increases the water solubility of the metabolites, making them more readily excretable in urine and bile.

The following diagram illustrates the primary metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the biotransformation studies of this compound are not extensively published. However, based on the methodologies cited in the literature and standard practices in drug metabolism research, the following protocols can be outlined.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (for analytical quantification)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-warm a mixture of pooled human liver microsomes and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution to the wells.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Analyze the samples to determine the concentration of this compound remaining at each time point.

-

Plot the natural logarithm of the percentage of remaining this compound against time to determine the elimination rate constant and the in vitro half-life.

The following diagram outlines the general workflow for an in vitro metabolic stability study.

Metabolite Identification using HPLC-MS/MS

This method is employed to separate and identify the metabolites of this compound from a biological matrix (e.g., urine or microsomal incubation).

Instrumentation and Conditions (Illustrative):

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.

-

Collision Energy: Ramped collision energy to obtain comprehensive fragmentation spectra.

-

Sample Preparation (from Urine):

-

Centrifuge the urine sample to remove particulates.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Data Analysis:

-

Acquire full-scan mass spectrometry data to identify potential metabolites based on their predicted mass-to-charge ratios (m/z).

-

Analyze the MS/MS fragmentation patterns of the parent drug and potential metabolites to elucidate their structures.

-

Compare the retention times and mass spectra with those of synthesized reference standards for definitive identification.

Conclusion

This compound is extensively metabolized in the liver through a series of Phase I and Phase II reactions, primarily mediated by CYP3A4 and CYP2D6 enzymes. The main metabolic pathways include N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, aromatic hydroxylation, and subsequent conjugation. Understanding these pathways is critical for predicting potential drug-drug interactions, inter-individual variability in drug response, and for the overall safety and efficacy assessment of this compound in a clinical setting. Further research to quantify the contribution of each metabolic pathway and the kinetic parameters of the involved enzymes would provide a more complete picture of its disposition in humans.

References

Ethacizine Hydrochloride: An In-Depth Technical Guide on its Effects on Cardiac Action Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacizine hydrochloride is a potent Class Ic antiarrhythmic agent with a primary mechanism of action centered on the blockade of fast sodium channels in cardiac myocytes. This comprehensive technical guide delineates the electrophysiological effects of ethacizine on the cardiac action potential, providing a detailed overview of its interactions with key ion channels. This document summarizes available quantitative data, outlines experimental methodologies for studying these effects, and visualizes the underlying mechanisms through signaling and workflow diagrams.

Introduction

This compound is a phenothiazine derivative recognized for its efficacy in the management of various cardiac arrhythmias. As a Class Ic antiarrhythmic, its principal therapeutic action is the potent inhibition of the fast inward sodium current (INa), leading to a marked depression of the maximal rate of depolarization (Vmax) of the cardiac action potential. This action slows conduction velocity in the atria, ventricles, and His-Purkinje system. Beyond its primary target, ethacizine also exhibits effects on other ion channels, contributing to its overall electrophysiological profile. Understanding the nuanced effects of ethacizine on the intricate interplay of ion currents that govern the cardiac action potential is crucial for its safe and effective clinical use and for the development of novel antiarrhythmic therapies.

Effects on Cardiac Action Potential Parameters

This compound modifies the cardiac action potential in a concentration- and frequency-dependent manner. While specific dose-response data on action potential duration (APD) and Vmax are not extensively available in publicly accessible literature, the known qualitative effects are summarized below. Further research is required to fully quantify the dose-dependent relationship for all parameters.

Table 1: Qualitative Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Effect | Description |

| Maximum Upstroke Velocity (Vmax) | Strong Decrease | Potent blockade of fast sodium channels (INa) significantly reduces the rate of phase 0 depolarization. |

| Action Potential Duration at 50% Repolarization (APD50) | Variable | The effect on APD50 can be inconsistent and may depend on the specific cardiac tissue and experimental conditions. |

| Action Potential Duration at 90% Repolarization (APD90) | Minimal to Moderate Prolongation | Ethacizine has a less pronounced effect on the duration of repolarization compared to Class Ia or III antiarrhythmics. |

| Conduction Velocity | Strong Decrease | The significant reduction in Vmax leads to a slowing of electrical impulse propagation throughout the myocardium. |

| Effective Refractory Period (ERP) | Moderate Increase | The prolongation of the action potential and the sodium channel blockade contribute to an increase in the ERP. |

Effects on Cardiac Ion Channels

The primary antiarrhythmic effect of ethacizine is mediated by its interaction with several key cardiac ion channels.

Sodium Channels (INa)

Ethacizine is a potent blocker of the fast inward sodium current (INa). This blockade is characterized by its use-dependent and state-dependent nature.

-

Use-Dependence: The blocking effect of ethacizine is more pronounced at higher heart rates. This is because the drug preferentially binds to sodium channels in their open and inactivated states, which are more prevalent during rapid cardiac rhythms.[1] This property makes ethacizine particularly effective in terminating tachyarrhythmias.

-

State-Dependence: Ethacizine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.

A study on single rat ventricular myocytes demonstrated that 5 µM of ethacizine caused a significant decrease in the peak open probability of sodium channels and an increase in the first latency at a stimulation frequency of 4 Hz compared to 1 Hz, while the mean open time and single-channel current amplitude remained unchanged.[2]

Table 2: Quantitative Data on Ethacizine's Effect on Sodium Channels

| Parameter | Value | Species/Cell Type | Method | Reference |

| Use-Dependent Block | Significant decrease in peak open probability at 4 Hz vs 1 Hz | Rat Ventricular Myocytes | Cell-attached Patch Clamp | [2] |

Calcium Channels (ICa,L)

Ethacizine also exerts a blocking effect on L-type calcium channels (ICa,L) in a frequency- and voltage-dependent manner .[3] The blockade of the inward calcium current is exponential with repetitive stimulation, and the rate of blockade is linearly related to the interstimulus interval and the drug concentration.[3]

One study investigated the interaction of ethacizine with potential-operated calcium channels and found that it binds to verapamil receptors with a specific inhibitory concentration.

Table 3: Quantitative Data on Ethacizine's Effect on Calcium Channels

| Parameter | Value | Species/Cell Type | Method | Reference |

| IC50 for Verapamil Receptor Binding | 0.53 ± 0.08 µmol/L | Not Specified | Radioligand Binding Assay | [4] |

Potassium Channels (IKr and IKs)

The effects of ethacizine on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current are not well-quantified in the available literature. Class Ic agents, in general, have minimal effects on potassium channels, which distinguishes them from Class III antiarrhythmics. However, a comprehensive understanding of ethacizine's complete electrophysiological profile requires further investigation into its potential interactions with these crucial repolarizing currents. The absence of significant potassium channel blockade is a key feature that differentiates its mechanism from drugs that prolong the QT interval to a greater extent.

Experimental Protocols

The investigation of the electrophysiological effects of this compound typically involves the use of patch-clamp techniques on isolated cardiac myocytes.

Whole-Cell Patch-Clamp for Action Potential Recording

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig) or from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the recording of transmembrane potentials.

-

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

-

-

Procedure:

-

Cells are superfused with the external solution.

-

A baseline action potential is recorded by stimulating the myocyte at a fixed frequency (e.g., 1 Hz) using a current clamp amplifier.

-

This compound is added to the superfusate at various concentrations.

-

Changes in action potential parameters (Vmax, APD50, APD90) are recorded and analyzed.

-

Voltage-Clamp for Ion Channel Current Measurement

-

Recording Configuration: The whole-cell voltage-clamp configuration is used to measure specific ion currents.

-

Protocol for INa:

-

Holding Potential: -100 mV.

-

Test Pulse: Depolarizing steps to various potentials (e.g., from -80 mV to +40 mV) are applied to elicit INa.

-

Pharmacological Isolation: Other currents are blocked using specific inhibitors (e.g., CdCl2 for ICa,L, and specific potassium channel blockers).

-

-

Protocol for ICa,L:

-

Holding Potential: -40 mV (to inactivate sodium channels).

-

Test Pulse: Depolarizing steps to various potentials (e.g., from -30 mV to +50 mV) are applied.

-

Pharmacological Isolation: Sodium and potassium currents are blocked.

-

-

Protocol for IKr and IKs:

-

Specific voltage protocols involving depolarizing pulses followed by repolarizing steps are used to elicit tail currents, which are characteristic of IKr and IKs.

-

Specific blockers (e.g., E-4031 for IKr, Chromanol 293B for IKs) are used to isolate each current component.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of ethacizine is the direct blockade of voltage-gated sodium channels. The downstream effects are a consequence of this initial interaction.

Caption: Primary mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for assessing the effects of ethacizine on cardiac action potentials.

Caption: Experimental workflow for electrophysiological studies.

Conclusion

This compound is a potent Class Ic antiarrhythmic agent that primarily acts by blocking fast sodium channels in a use-dependent manner, leading to a significant reduction in Vmax and conduction velocity. It also exhibits a frequency- and voltage-dependent blockade of L-type calcium channels. While its effects on sodium and calcium channels are well-documented, a more detailed quantitative analysis of its dose-dependent effects on action potential duration and its interactions with potassium channels is warranted for a more complete understanding of its electrophysiological profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of ethacizine's action on the cardiac action potential. This knowledge is essential for optimizing its clinical application and for guiding the development of future antiarrhythmic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of moracizine and ethacizine on receptors of potential-operated calcium channels and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenothiazine Derivatives as Antiarrhythmic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex landscape of phenothiazine derivatives as both potential antiarrhythmic agents and compounds with proarrhythmic liabilities. Historically recognized for their antipsychotic properties, the electrophysiological effects of these tricyclic compounds have garnered significant interest in the field of cardiac pharmacology. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, and the critical signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug discovery and development.

Core Mechanism of Action: Modulation of Cardiac Ion Channels

The antiarrhythmic and arrhythmogenic effects of phenothiazine derivatives are primarily attributed to their interaction with various cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.

Blockade of Cardiac Potassium Channels (hERG)

A principal mechanism underlying the electrophysiological effects of many phenothiazine derivatives is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). This current is crucial for the repolarization of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval on the electrocardiogram (ECG).[1] While this can be a mechanism for antiarrhythmic action in certain contexts, it is more commonly associated with a significant risk of proarrhythmia, specifically Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[1]

Several studies have quantified the hERG blocking potential of various phenothiazines. For instance, thioridazine is a potent hERG blocker, with reported IC50 values in the nanomolar range.[2][3] Other derivatives, such as chlorpromazine, trifluoperazine, and perphenazine, also block hERG channels, albeit with lower potencies.[2][3] The inhibition of hERG channels by thioridazine has been shown to be characterized by significant changes in the voltage dependence of channel activation.[3]

Inhibition of Cardiac Sodium Channels

Certain phenothiazine derivatives, notably moricizine and its analogues, exhibit significant blocking effects on cardiac sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action is characteristic of Class I antiarrhythmic drugs.[4][5] The blockade of sodium channels can slow the conduction velocity in the heart, which can be effective in terminating re-entrant arrhythmias.

Studies have demonstrated that the nature of this sodium channel blockade can be state-dependent. For example, ethmozine (moricizine) and ethacizine require the channel to be in the open state to exert their blocking effect.[6] In contrast, chlorpromazine and chloracizine can effectively block sodium channels that are in the inactivated state.[6] This state-dependent interaction is a critical determinant of the antiarrhythmic profile and potential for adverse effects.

Effects on Other Cardiac Ion Channels

The electrophysiological profile of phenothiazine derivatives is not limited to hERG and sodium channels. Some compounds have been shown to interact with other cardiac ion channels, contributing to their overall effect on the action potential:

-

Calcium Channels (ICa,L): Some phenothiazine derivatives, such as cyamemazine, have been observed to cause a slight decrease in the L-type calcium current (ICa,L).[6] This effect is generally weak compared to their effects on potassium and sodium channels.

-

Transient Outward Potassium Current (Ito): Perphenazine has been shown to block the transient outward potassium current (Ito), which contributes to the early repolarization phase of the action potential. This block is concentration-, use-, and frequency-dependent.[7]

-

Inward Rectifier Potassium Current (IK1): At higher concentrations, some phenothiazine derivatives like cyamemazine have been investigated for their effects on the inward rectifier potassium current (IK1), which is important for maintaining the resting membrane potential and stabilizing the late phase of repolarization. However, significant effects on IK1 are generally not observed at therapeutic concentrations.[4][6]

Structure-Activity Relationships (SAR)

The antiarrhythmic and ion channel blocking activities of phenothiazine derivatives are intrinsically linked to their chemical structure. Key structural features that influence their cardiac electrophysiological properties include:

-

The Tricyclic Phenothiazine Core: The "butterfly" conformation of the phenothiazine nucleus is a critical scaffold for interaction with cardiac ion channels.

-

Substituent at Position 2: The nature of the substituent at the 2-position of the phenothiazine ring significantly impacts activity. Electron-withdrawing groups, such as a trifluoromethyl group, can enhance potency compared to a chlorine atom for certain biological activities.[8]

-

The Aminoalkyl Side Chain at Position 10: The length and composition of the side chain extending from the nitrogen atom at position 10 are crucial. A three-carbon chain between the ring nitrogen and the terminal amino group is often optimal for neuroleptic activity, and this feature also appears important for interactions with cardiac ion channels.[9] The nature of the terminal amine (aliphatic, piperazine, or piperidine) also modulates the pharmacological profile.[8]

A study on the gate-dependent blockade of sodium channels by phenothiazine derivatives suggested that the spanning width at the aromatic end of the molecule can determine whether the drug preferentially blocks open or inactivated channels.[6]

Modulation of Intracellular Signaling Pathways

Beyond direct ion channel interactions, phenothiazine derivatives can influence intracellular signaling cascades that play a role in cardiac function and arrhythmogenesis.

Calmodulin (CaM) Inhibition

Phenothiazines are well-known inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, including the function of some ion channels and protein kinases.[10] By binding to CaM in a calcium-dependent manner, phenothiazines can prevent its interaction with target proteins.[11] This inhibition can indirectly affect cardiac electrophysiology. For instance, CaM is known to modulate the function of L-type calcium channels and ryanodine receptors, which are critical for excitation-contraction coupling.

Protein Kinase C (PKC) Modulation

Some phenothiazine derivatives have been shown to inhibit protein kinase C (PKC), a family of serine/threonine kinases involved in various cardiac signaling pathways, including those related to hypertrophy and ion channel regulation.[12][13] The ability of phenothiazines to inhibit PKC is also structure-dependent, with the nature of the side chain playing a significant role.[9] PKC can phosphorylate and modulate the function of several cardiac ion channels, and therefore, its inhibition by phenothiazines could contribute to their overall electrophysiological effects.

Quantitative Data on Phenothiazine Derivatives

The following tables summarize the available quantitative data on the effects of various phenothiazine derivatives on cardiac ion channels.

Table 1: Inhibitory Concentrations (IC50) of Phenothiazine Derivatives on hERG (IKr) Channels

| Compound | IC50 (nM) | Cell Line | Reference |

| Thioridazine | 224 ± 42 | CHO | [3] |

| Perphenazine | 1003 ± 71 | CHO | [3] |

| Trifluoperazine | 1406 ± 124 | CHO | [3] |

| Chlorpromazine | 1561 ± 281 | CHO | [3] |

| Chlorpromazine | 21,600 | Xenopus oocytes | [2] |

| Cyamemazine | 470 | HEK 293 | [6] |

| Monodesmethyl cyamemazine | 700 | HEK 293 | [4] |

| Cyamemazine sulfoxide | 1530 | HEK 293 | [4] |

| Acepromazine | 1500 ± 100 | HEK 293 | [1] |

Table 2: Effects of Phenothiazine Derivatives on Other Cardiac Ion Channels

| Compound | Channel | Effect | Concentration | Cell Type | Reference |

| Perphenazine | INa | Block (IC50 = 1.24 µM) | 0.1-100 µM | Rat ventricular myocytes | [7] |

| Perphenazine | Ito | Block (IC50 = 38.2 µM) | 0.1-100 µM | Rat ventricular myocytes | [7] |

| Cyamemazine | ICa,L | 18% inhibition | 1 µM | Human atrial myocytes | [6] |

| Monodesmethyl cyamemazine | ICa,L | 17% inhibition | 1 µM | Human atrial myocytes | [4] |

| Ethmozine (Moricizine) | INa | Requires open channels for block | 5 µM | Myelinated nerve fibers | [6] |

| Ethacizine | INa | Requires open channels for block | 5 µM | Myelinated nerve fibers | [6] |

| Chlorpromazine | INa | Blocks inactive channels | 5 µM | Myelinated nerve fibers | [6] |

| Chloracizine | INa | Blocks inactive channels | 5 µM | Myelinated nerve fibers | [6] |

| Chlorpromazine | Divalent Cation Channels | Kd = 160 µM | N/A | Rat ventricular myocytes | [11] |

Table 3: Electrophysiological Effects of Moricizine

| Parameter | Effect | Species/Model | Reference |

| Maximal rate of phase 0 depolarization | Concentration-dependent decrease | Canine Purkinje fibers | [4] |

| Action Potential Duration | Decrease | Canine Purkinje fibers | [4] |

| Effective Refractory Period | Decrease | Canine Purkinje fibers | [4] |

| Conduction (Atrium, AV node, His-Purkinje, Ventricle) | Slowed | Human | [4] |

| AH Interval | Lengthening | Human | [5] |

| HV Interval | Lengthening | Human | [5] |

| QRS Interval | Lengthening | Human | [5] |

| JT Interval | Shortening | Human | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Recording of hERG Currents

Objective: To measure the inhibitory effect of a phenothiazine derivative on hERG potassium channels expressed in a mammalian cell line (e.g., HEK 293 or CHO cells).

Materials:

-

HEK 293 or CHO cells stably expressing hERG channels.

-

External (bath) solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES; pH adjusted to 7.3 with KOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microscope with manipulators.

Procedure:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the patch to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail current.

-

Record baseline currents in the external solution.

-

Apply the phenothiazine derivative at various concentrations through the perfusion system and record the steady-state block of the hERG current.

-

Wash out the compound to assess the reversibility of the block.

-